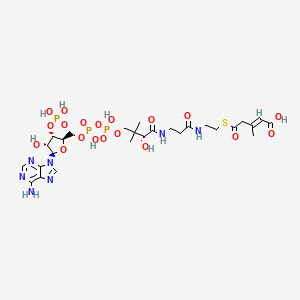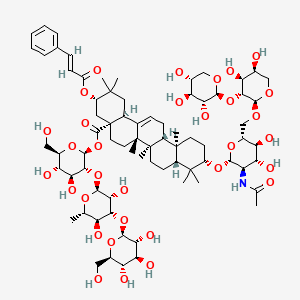
trans-3-methylglutaconyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-methylglutaconyl-CoA is the S-(trans-3-methylglutaconyl) derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A and an (E)-3-methylglutaconic acid. It is a conjugate acid of a trans-3-methylglutaconyl-CoA(5-).
Applications De Recherche Scientifique
1. Role in Metabolic Disorders
Trans-3-methylglutaconyl-CoA plays a significant role in various inherited metabolic diseases, particularly those related to leucine catabolism. It is involved in the biochemical pathways that, when disrupted, lead to disorders such as 3-methylglutaconic aciduria. This disorder is characterized by the excessive urinary excretion of 3-methylglutaconic acid due to mutations in genes like AUH, which encodes enzymes involved in the leucine degradation pathway (Mack et al., 2006).
2. Biomarker for Mitochondrial Dysfunction
3-Methylglutaconic aciduria, associated with trans-3-methylglutaconyl-CoA, can serve as a biomarker for various inborn errors of metabolism linked to compromised mitochondrial energy metabolism. The accumulation of 3-methylglutaconic acid, derived from trans-3-methylglutaconyl-CoA, is indicative of certain mitochondrial dysfunctions (Ikon & Ryan, 2016).
3. Enzymatic Activity and Disease Pathogenesis
Deficiencies in enzymes that metabolize trans-3-methylglutaconyl-CoA, such as 3-methylglutaconyl-CoA hydratase, have been linked to a spectrum of clinical presentations, ranging from delayed speech development to severe neurological and physical impairments. Understanding these enzymatic activities helps in diagnosing and characterizing various forms of 3-methylglutaconic aciduria and related disorders (Gibson et al., 1998).
4. Implications in Cardiomyopathy
Research indicates a potential link between 3-methylglutaconyl-CoA hydratase deficiency and the development of dilated cardiomyopathy. This suggests that metabolic disruptions involving trans-3-methylglutaconyl-CoA can have significant effects on cardiac function, leading to severe cardiomyopathy and heart failure in some cases (Spergel et al., 2014).
5. Utility in Diagnosing Metabolic Diseases
The presence of trans-3-methylglutaconyl-CoA and its metabolites in urine can be used as a diagnostic tool for identifying various metabolic diseases, including those not directly related to leucine metabolism. This is valuable for the early detection and management of these conditions (Roe, Millington, & Maltby, 1986).
Propriétés
Formule moléculaire |
C27H42N7O19P3S |
|---|---|
Poids moléculaire |
893.6 g/mol |
Nom IUPAC |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h8,12-13,15,20-22,26,39-40H,4-7,9-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-8+/t15-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
ZMMFWDHIXCPOHZ-XRYKKJIBSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(=CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
![(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol](/img/structure/B1245926.png)

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)



![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)




